
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C22H22BrN3O4 and its molecular weight is 472.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a bromophenyl group and a pyridazinone core, suggests various interactions with biological targets, making it a candidate for drug development.
Molecular Structure
- Molecular Formula : C20H18BrN3O4
- Molecular Weight : 444.3 g/mol
- IUPAC Name : this compound
Physical Properties
Property | Value |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
Research indicates that this compound may interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biochemical pathways. The presence of the bromophenyl and methoxy groups enhances its chemical stability and biological activity compared to simpler analogs.
Anticancer Activity
Preliminary studies have suggested that This compound exhibits significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. The compound's structure allows it to potentially disrupt cellular processes critical for tumor growth.
Inhibition Studies
Inhibition studies have shown that the compound may act as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overexpressed in cancer cells. This inhibition can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.
Study 1: In Vivo Antitumor Activity
A study conducted on xenograft models demonstrated that the compound exhibited excellent in vivo antitumor activity. The administration of the compound resulted in significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent against cancer.
Study 2: Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure were synthesized to evaluate their biological activity. The results indicated that modifications to the bromophenyl and methoxy groups significantly influenced the potency and selectivity against various cancer cell lines. This SAR analysis helps in identifying the most effective structural features for further development.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(2-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Contains fluorine instead of bromine | Different reactivity due to fluorine's electronegativity |
N-(4-methoxyphenyl)-2-[5-[3-methoxyphenyl]methyl]-6-oxo-pyridazin-1(6H)-amide | Different substitution pattern on the phenyl ring | Potentially enhanced potency against specific targets |
N-(2-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Chlorobenzene substitution | Distinct biological activity profiles |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's unique structure suggests several potential applications:
- Anticancer Activity : Preliminary studies indicate that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. The presence of the bromophenyl and pyridazinone groups may enhance interaction with cellular targets involved in cancer progression.
- Antimicrobial Properties : Research has shown that related compounds can possess significant antimicrobial activity, making this compound a candidate for further exploration in treating infections.
- Neurological Disorders : The dimethoxyphenethyl moiety is often associated with neuroactive properties, suggesting potential applications in treating neurological conditions such as depression or anxiety.
Biological Studies
The compound can serve as a model for studying:
- Drug Metabolism : Understanding how this compound is metabolized can provide insights into its pharmacokinetics and help in designing more effective derivatives.
- Mechanisms of Action : Interaction studies are crucial for elucidating how this compound affects biological pathways, particularly those related to its therapeutic targets.
Case Studies
While specific case studies on this exact compound may be limited, research on similar pyridazinone derivatives has yielded valuable insights:
- Antitumor Activity : A study demonstrated that a related pyridazinone derivative inhibited tumor growth in xenograft models, highlighting the potential of this class of compounds in oncology.
- Neuroprotective Effects : Another study reported that compounds with similar structural characteristics showed neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting therapeutic potential for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O4/c1-29-19-8-6-15(12-20(19)30-2)10-11-24-21(27)14-26-22(28)9-7-18(25-26)16-4-3-5-17(23)13-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFUAFENRUHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.